molecular formula C18H20N4O3 B12788064 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- CAS No. 146529-56-8

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)-

Katalognummer: B12788064
CAS-Nummer: 146529-56-8
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ZRAAFBZDDVUGQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- is a heterocyclic compound that features both oxazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form the oxazole ring, followed by further functionalization to introduce the piperazine moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Eigenschaften

CAS-Nummer

146529-56-8

Molekularformel

C18H20N4O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H20N4O3/c1-24-15-6-3-2-5-14(15)21-11-9-20(10-12-21)13-22-17-16(25-18(22)23)7-4-8-19-17/h2-8H,9-13H2,1H3

InChI-Schlüssel

ZRAAFBZDDVUGQP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3C4=C(C=CC=N4)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.